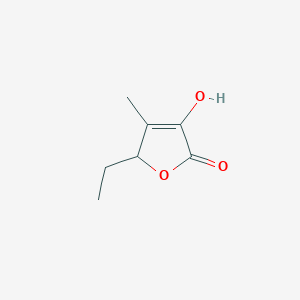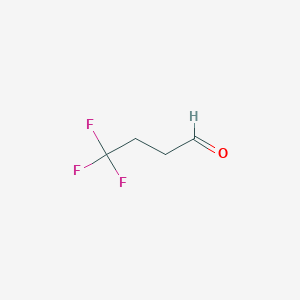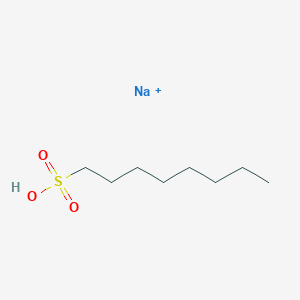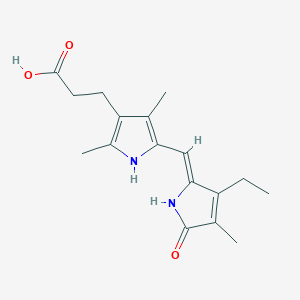
Xanthobilirubic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthobilirubic acid (XBA) is a natural compound that is found in the roots of the plant Scutellaria baicalensis. It is a member of the flavonoid family and has been shown to have a range of potential applications in scientific research.
Mecanismo De Acción
Xanthobilirubic acid's mechanism of action is not fully understood, but it is believed to work through a number of different pathways. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer development. It has also been shown to activate certain signaling pathways that are involved in cell survival and growth.
Efectos Bioquímicos Y Fisiológicos
Xanthobilirubic acid has been shown to have a range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell death. It has also been shown to improve cognitive function and to have a protective effect on the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Xanthobilirubic acid has a number of advantages for lab experiments. It is a natural compound that is readily available and relatively inexpensive. It is also highly soluble in water and ethanol, making it easy to work with. However, there are also some limitations to its use. It can be difficult to obtain in large quantities, and its purity can be difficult to control.
Direcciones Futuras
There are a number of potential future directions for research on Xanthobilirubic acid. One area of interest is its potential as a treatment for Alzheimer's disease. Another area of interest is its potential as an anti-cancer agent. Further research is also needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Métodos De Síntesis
Xanthobilirubic acid can be synthesized through a multi-step process involving the extraction of the root of Scutellaria baicalensis, followed by purification, and finally, acid hydrolysis. The resulting product is a yellow powder that is highly soluble in water and ethanol.
Aplicaciones Científicas De Investigación
Xanthobilirubic acid has been shown to have a range of potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects and to be a potential treatment for Alzheimer's disease.
Propiedades
Número CAS |
15770-19-1 |
|---|---|
Nombre del producto |
Xanthobilirubic acid |
Fórmula molecular |
C17H22N2O3 |
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
3-[5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H22N2O3/c1-5-12-10(3)17(22)19-15(12)8-14-9(2)13(11(4)18-14)6-7-16(20)21/h8,18H,5-7H2,1-4H3,(H,19,22)(H,20,21)/b15-8- |
Clave InChI |
NDNYWGGIUJBYPM-NVNXTCNLSA-N |
SMILES isomérico |
CCC\1=C(C(=O)N/C1=C\C2=C(C(=C(N2)C)CCC(=O)O)C)C |
SMILES |
CCC1=C(C(=O)NC1=CC2=C(C(=C(N2)C)CCC(=O)O)C)C |
SMILES canónico |
CCC1=C(C(=O)NC1=CC2=C(C(=C(N2)C)CCC(=O)O)C)C |
Sinónimos |
xanthobilirubic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)
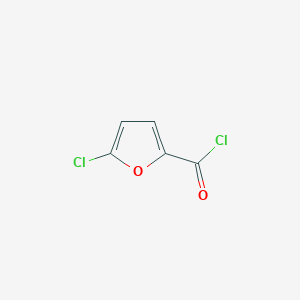

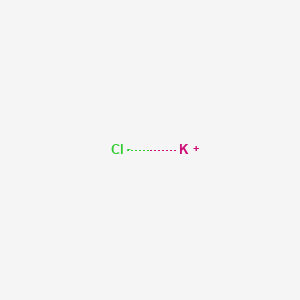
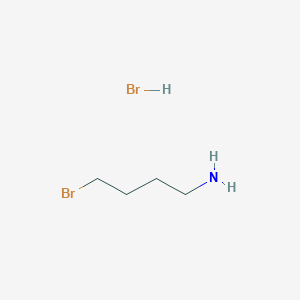
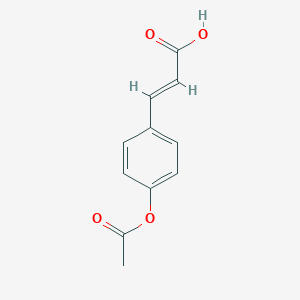
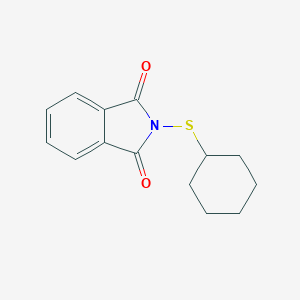
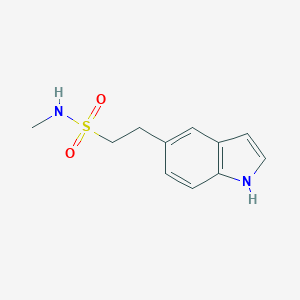
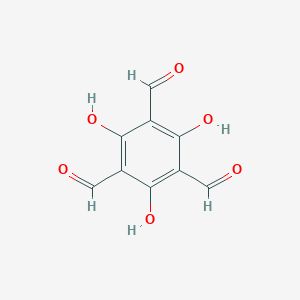
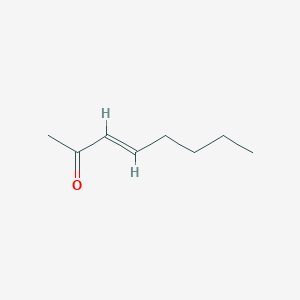
![18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B105305.png)
